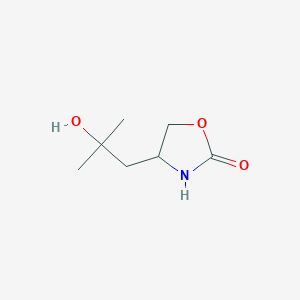
4-(2-Hydroxy-2-methylpropyl)oxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Hydroxy-2-methylpropyl)oxazolidin-2-one is a heterocyclic organic compound that features a five-membered ring containing both nitrogen and oxygen atoms This compound is part of the oxazolidinone class, which is known for its diverse applications in pharmaceuticals and organic synthesis
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxy-2-methylpropyl)oxazolidin-2-one can be achieved through several methods:
Intramolecular Cyclization: One common method involves the intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds.
Asymmetric Aldol/Curtius Reaction: Another method combines an asymmetric aldol reaction with a modified Curtius protocol.
Industrial Production Methods
Industrial production of this compound often involves optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. The use of advanced catalysts and reaction conditions ensures efficient large-scale production.
化学反応の分析
Types of Reactions
4-(2-Hydroxy-2-methylpropyl)oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxazolidinone ring can be reduced under specific conditions to yield amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Amines.
Substitution: Various substituted oxazolidinones.
科学的研究の応用
4-(2-Hydroxy-2-methylpropyl)oxazolidin-2-one has several scientific research applications:
Medicine: It serves as a scaffold for developing new pharmaceuticals, including antibiotics like linezolid.
Industry: The compound is utilized in the synthesis of various fine chemicals and intermediates.
作用機序
The mechanism of action of 4-(2-Hydroxy-2-methylpropyl)oxazolidin-2-one and its derivatives, particularly in antibacterial applications, involves the inhibition of bacterial protein synthesis. This is achieved by binding to the bacterial ribosome and preventing the formation of the initiation complex for protein synthesis . The compound does not significantly affect the cytochrome P450 pathway, making it a safer option for therapeutic use .
類似化合物との比較
Similar Compounds
Linezolid: An oxazolidinone antibiotic with a similar mechanism of action.
Tedizolid: Another oxazolidinone derivative with enhanced potency against resistant bacterial strains.
Contezolid: A newer oxazolidinone with improved pharmacokinetic properties.
Uniqueness
4-(2-Hydroxy-2-methylpropyl)oxazolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its hydroxy and methyl groups on the propyl side chain differentiate it from other oxazolidinones, providing unique opportunities for chemical modifications and applications.
特性
分子式 |
C7H13NO3 |
|---|---|
分子量 |
159.18 g/mol |
IUPAC名 |
4-(2-hydroxy-2-methylpropyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C7H13NO3/c1-7(2,10)3-5-4-11-6(9)8-5/h5,10H,3-4H2,1-2H3,(H,8,9) |
InChIキー |
MSMRBAAKNCMHAE-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CC1COC(=O)N1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


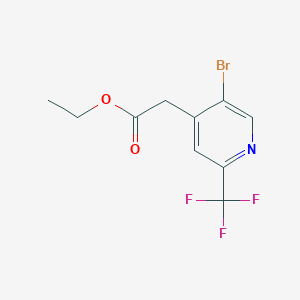


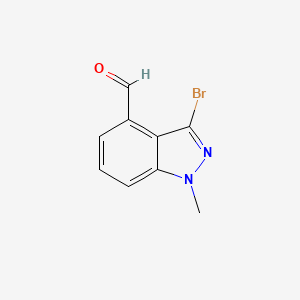
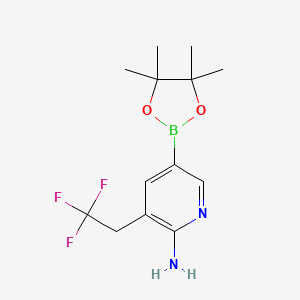
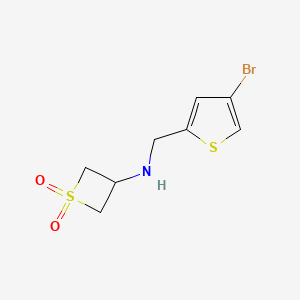
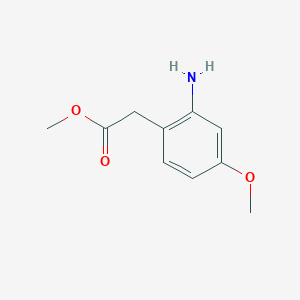
![3-Amino-[1,2,4]triazolo[4,3-a]pyridine-7-carbaldehyde](/img/structure/B12963459.png)
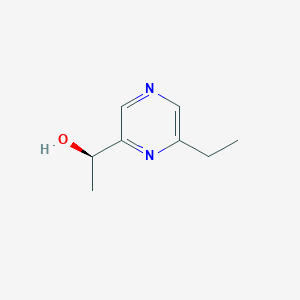
![2-(Bromomethyl)-3-methylbenzo[b]thiophene](/img/structure/B12963463.png)
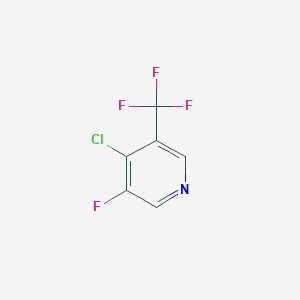
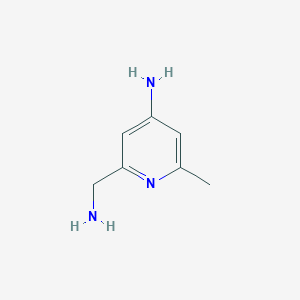
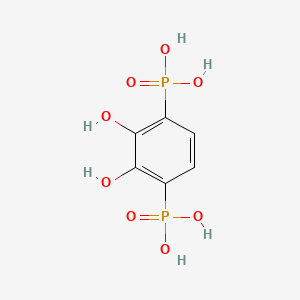
![5-Nitro-7-(trifluoromethyl)benzo[d]thiazole-2-carbonitrile](/img/structure/B12963481.png)
